molecular formula C12H8Cl2O4S B8411271 [(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid

[(2-Acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid

Cat. No. B8411271
M. Wt: 319.2 g/mol
InChI Key: OJWLCGPCMGKVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537976

Procedure details

To 5.1 g of ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate in 200 ml of 95% ethanol is added 150 ml of a 6N sodium hydroxide solution and the mixture is refluxed at 100° for 45 mins. The solvent is removed in vacuo to give a white slurry to which is added 250 ml of a 6N hydrochloric acid and 200 ml ethyl ether. The mixture is stirred for 2 hrs, filtered and the filter cake is distributed between 6N hydrochloric acid and ethyl ether. The organic layers are separated and the aqueous layers are extracted with ethyl ether. The combined organic extracts are washed, dried over anhydrous magnesium sulfate, filtered and the solvent is evaporated to give a solid. Recrystallization from acetone-hexane gives 2.2 g of [(2-acetyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid, mp 203°-205°.
Name
ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15][CH2:16][C:17]([O:19]CC)=[O:18])=[CH:4][C:5]2[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[S:7][C:6]=2[C:13]=1[Cl:14].[OH-].[Na+].Cl.C(OCC)C>C(O)C>[C:10]([C:8]1[S:7][C:6]2[C:13]([Cl:14])=[C:2]([Cl:1])[C:3]([O:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:4][C:5]=2[CH:9]=1)(=[O:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
ethyl [(6,7-dichloro-2-acetylbenzo[b]thien-5-yl)oxy]acetate
Quantity
5.1 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(=C2)C(C)=O)C1Cl)OCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed at 100° for 45 mins
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white slurry to which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers are extracted with ethyl ether
WASH
Type
WASH
Details
The combined organic extracts are washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)OCC(=O)O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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